molecular formula C8H11FO3S B2583805 (1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride CAS No. 2309433-17-6

(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride

Cat. No. B2583805
CAS RN: 2309433-17-6
M. Wt: 206.23
InChI Key: BBIQMHSUCCLZFZ-UOLFYFMNSA-N
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Description

(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride, also known as OTS964, is a small molecule inhibitor that targets the MELK (maternal embryonic leucine zipper kinase) protein. MELK is a serine/threonine kinase that is overexpressed in various types of cancer, including breast, ovarian, and pancreatic cancer. OTS964 has shown promising results in preclinical studies as a potential cancer treatment.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Sulfonyl fluorides, including structures similar to "(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride," are integral in the development of inhibitors for specific enzymes. For example, sulfonamides incorporating fluorine moieties have been found to be effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis, crucial for the bacterium's lifecycle. These findings suggest potential pathways for developing antimycobacterial agents with novel mechanisms of action (Ceruso et al., 2014).

Material Science

In materials science, sulfonyl fluorides play a role in creating new polymers with specific properties. The synthesis of poly(aryl ether sulfone) containing oxadiazole polymers demonstrates the application of sulfonyl fluoride derivatives in developing proton exchange membranes for medium-high temperature fuel cells, highlighting the material's thermal and oxidative stability (Xu et al., 2013).

Environmental Science

Sulfonyl fluorides also find applications in environmental science, where their biodegradation and the potential environmental impact are studied. For example, the biodegradation of fluorinated surfactants, including those with sulfonyl fluoride groups, has been investigated to understand their environmental fate and the efficiency of biotransformation processes (Peschka et al., 2008).

Synthetic Chemistry

The development of novel synthetic methods to access sulfonyl fluorides is of great interest due to their value in various applications, including click chemistry and as reagents in organic synthesis. Electrochemical approaches to prepare sulfonyl fluorides from thiols or disulfides highlight the ongoing efforts to develop efficient, mild, and environmentally benign synthetic routes (Laudadio et al., 2019).

properties

IUPAC Name

(1R,2R,4S,5R,6R)-3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3S/c9-13(10,11)6-3-4-1-2-5(6)8-7(4)12-8/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQMHSUCCLZFZ-UOLFYFMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3C2O3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1[C@@H]3[C@H]2O3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride

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